molecular formula C18H23NO4S B014604 Estrone 3-O-Sulfamate CAS No. 148672-09-7

Estrone 3-O-Sulfamate

Cat. No.: B014604
CAS No.: 148672-09-7
M. Wt: 349.4 g/mol
InChI Key: RVKFQAJIXCZXQY-CBZIJGRNSA-N
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Description

  • Mechanism of Action

    Target of Action:

    “Emate” primarily targets the enzyme steroid sulfatase (STS). This enzyme plays a crucial role in the metabolism of steroid hormones, including estrogen. Specifically, STS catalyzes the hydrolysis of estrone sulfate (E1S) to estrone (E1), which is an active form of estrogen. By inhibiting STS, “Emate” disrupts this conversion process and affects estrogen levels in the body .

    Mode of Action:

    The interaction between “Emate” and STS occurs through irreversible inhibition. Once bound to the active site of STS, “Emate” prevents the hydrolysis of E1S, leading to reduced levels of E1. This disruption impacts estrogen-dependent processes, especially in hormone-dependent cancers like breast, endometrial, and prostate cancers .

    Biochemical Pathways:

    The affected pathways include estrogen signaling and estrogen-responsive gene expression. By inhibiting STS, “Emate” indirectly modulates estrogen availability, influencing cell proliferation, differentiation, and survival. Downstream effects may include altered gene expression patterns and changes in cell behavior .

    Pharmacokinetics:

    The impact of these properties on bioavailability determines the effective concentration of “Emate” at its target site .

    Result of Action:

    Action Environment:

    Environmental factors, such as pH and tissue-specific conditions, can influence “Emate’s” stability and efficacy. For instance, pH affects the hydrolysis of “Emate” and its interaction with STS. Additionally, drug interactions and patient-specific variations play a role in the compound’s overall effectiveness .

    Preparation Methods

    • EMATE can be synthesized through various routes, but one common method involves sulfamoylation of estrone.
    • Industrial production methods may vary, but chemical synthesis is the primary approach.
  • Chemical Reactions Analysis

    • EMATE undergoes various reactions, including oxidation, reduction, and substitution .
    • Common reagents include sulfamoyl chloride for sulfamoylation and oxidizing agents for oxidation.
    • Major products include the sulfamate ester itself and its metabolites.
  • Scientific Research Applications

    • EMATE has potential applications in cancer treatment and endometriosis .
    • As an STS inhibitor, it prevents the conversion of inactive steroid sulfates into active forms (e.g., estrone sulfate into estrone).
    • In breast cancer, EMATE could be used to target estrogen receptor-positive tumors.
  • Comparison with Similar Compounds

    Biological Activity

    Estrone 3-O-sulfamate (EMATE) is a potent steroid sulfatase (STS) inhibitor, which has garnered attention in the context of hormone-dependent cancers, particularly breast cancer. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

    Overview of this compound

    This compound is a sulfamate ester derivative of estrone. Unlike other estrogen derivatives, EMATE does not act as a prodrug for estrogens but instead functions primarily as an inhibitor of STS, an enzyme that converts inactive estrone sulfate into active estrogens. This inhibition prevents the bioactivation of steroid sulfates, thereby reducing estrogenic activity in tissues sensitive to estrogen.

    • Inhibition of Steroid Sulfatase : EMATE irreversibly inhibits STS with an IC50 value of approximately 65 pM in MCF-7 breast cancer cells. At concentrations as low as 0.1 μM, it can achieve over 99% inhibition of E1-STS activity in vitro .
    • Bioavailability and Metabolism : EMATE exhibits high bioavailability and minimal first-pass metabolism when administered orally. It is taken up by erythrocytes due to its sulfamate moiety, which facilitates binding to carbonic anhydrase .
    • Duration of Action : Following administration, EMATE shows prolonged effects, with minimal recovery of STS activity observed even seven days post-administration in animal models .

    In Vitro Studies

    A range of studies have assessed the effectiveness of EMATE and its analogs:

    • Cell Line Studies : In MCF-7 cells, EMATE demonstrated significant inhibition of estrone sulfatase activity and effectively blocked estrogen-induced proliferation .
    • Mechanistic Insights : The compound induced G2-M cell cycle arrest in breast cancer cells and increased apoptosis markers such as p53 expression, indicating a potential mechanism for its anticancer effects .

    In Vivo Studies

    • Animal Models : In ovariectomized (OVX) mice models, EMATE effectively inhibited uterine growth induced by estrone sulfate, confirming its role as a non-estrogenic compound that can block estrogenic effects in vivo .
    • Tumor Regression : Studies indicated that EMATE and related sulfamoylated derivatives could induce tumor regression in intact rat models, showcasing their potential as therapeutic agents against breast cancer .

    Table 1: Summary of Biological Activity and Inhibition Potency

    CompoundIC50 (pM)Inhibition (%) at 0.1 µMMechanism of Action
    This compound (EMATE)65>99Irreversible STS inhibitor
    Estrone-3-O-MethylthiophosphonateNot specifiedNot specifiedActive site-directed inhibitor
    Estradiol SulfamateNot specifiedNot specifiedProdrug for estrogens

    Case Studies

    • Breast Cancer Treatment : A study involving the use of EMATE in MCF-7 cells demonstrated that it effectively inhibited cell growth compared to non-sulfamoylated estrones. The sulfamoylation at the 3-position significantly enhanced the growth-inhibitory properties .
    • Endometriosis Research : The versatility of the aryl sulfamate pharmacophore has led to its exploration in treating conditions like endometriosis, highlighting its potential beyond breast cancer therapy .

    Properties

    IUPAC Name

    [(8R,9S,13S,14S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] sulfamate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C18H23NO4S/c1-18-9-8-14-13-5-3-12(23-24(19,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-16H,2,4,6-9H2,1H3,(H2,19,21,22)/t14-,15-,16+,18+/m1/s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    RVKFQAJIXCZXQY-CBZIJGRNSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C18H23NO4S
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID20933447
    Record name Estrone sulfamate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID20933447
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    349.4 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    148672-09-7
    Record name Estrone-3-O-sulfamate
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148672097
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name Estrone sulfamate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID20933447
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Synthesis routes and methods

    Procedure details

    Name
    CC12CCC3c4ccc(OS(N)(=O)=O)cc4CCC3C1CCC2O
    Quantity
    Extracted from reaction SMILES
    Type
    reactant
    Reaction Step One
    Quantity
    Extracted from reaction SMILES
    Type
    reactant
    Reaction Step One

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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